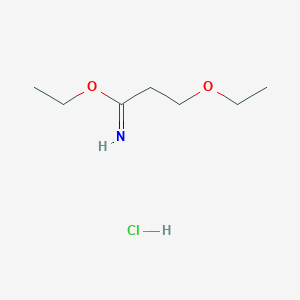
Ethyl 3-ethoxypropanimidate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethoxypropanimidate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by its white to light yellow crystalline appearance and is typically stored under inert gas conditions to prevent degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-ethoxypropanimidate hydrochloride typically involves the reaction of ethyl 3-ethoxypropanoate with an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate imidate ester, which is then converted to the hydrochloride salt. The general reaction scheme can be summarized as follows:
Starting Materials: Ethyl 3-ethoxypropanoate and an amine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid.
Procedure: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis to confirm purity.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-ethoxypropanimidate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used under basic conditions.
Major Products:
Oxidation: Formation of ethyl 3-ethoxypropanoic acid.
Reduction: Formation of ethyl 3-ethoxypropanamine.
Substitution: Formation of various substituted imidates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-ethoxypropanimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: This compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism by which ethyl 3-ethoxypropanimidate hydrochloride exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it can modify biomolecules through covalent attachment, altering their activity or stability. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Ethyl 3-ethoxypropanimidate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-ethoxypropanoate: The parent ester from which the imidate is derived.
Ethyl 3-ethoxypropanamine: A reduced form of the imidate.
Diethyl malonmonoimidate hydrochloride: A structurally related compound with similar reactivity.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable hydrochloride salts, making it a versatile reagent in both laboratory and industrial settings.
Propriétés
Numéro CAS |
20914-92-5 |
|---|---|
Formule moléculaire |
C7H16ClNO2 |
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
ethyl 3-ethoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-9-6-5-7(8)10-4-2;/h8H,3-6H2,1-2H3;1H |
Clé InChI |
VGRIRHYTUUHCCP-UHFFFAOYSA-N |
SMILES canonique |
CCOCCC(=N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


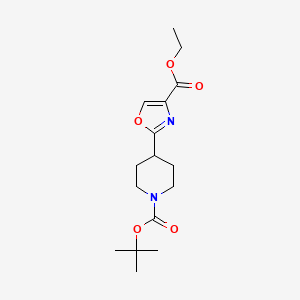
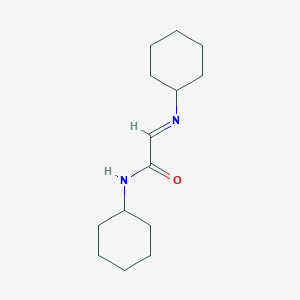

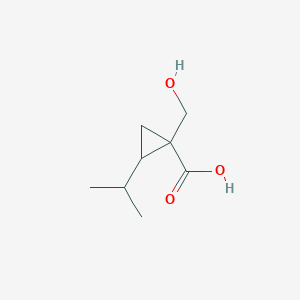
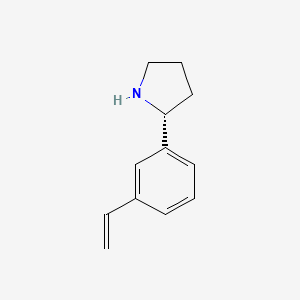
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)
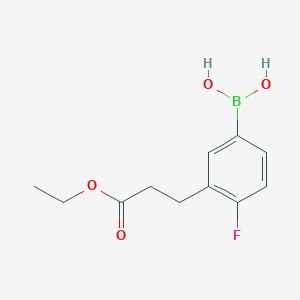
![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)
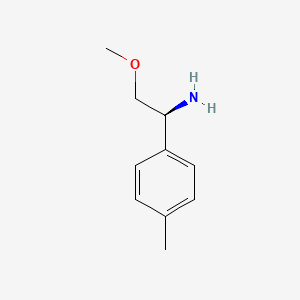
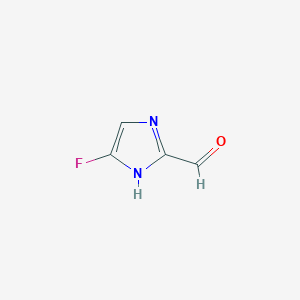
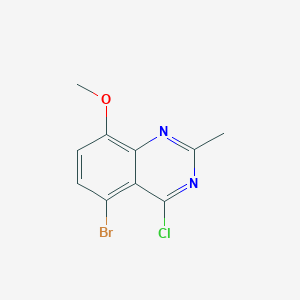
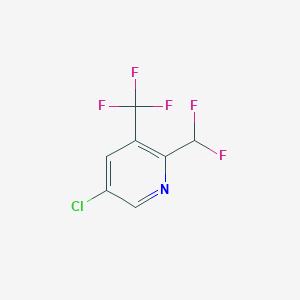
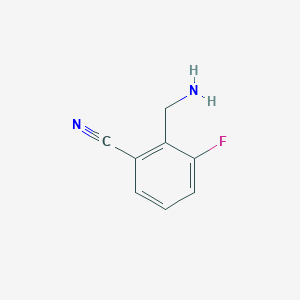
![2-(4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)-2-oxoacetic acid](/img/structure/B12974564.png)
